molecular formula C22H25N5O2 B11013180 1-(4,6-dimethylpyrimidin-2-yl)-N-(7-methoxyquinolin-3-yl)piperidine-3-carboxamide

1-(4,6-dimethylpyrimidin-2-yl)-N-(7-methoxyquinolin-3-yl)piperidine-3-carboxamide

Katalognummer: B11013180
Molekulargewicht: 391.5 g/mol
InChI-Schlüssel: JOEAGEXQJPIIJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperidine-3-carboxamide core linked to a 4,6-dimethylpyrimidin-2-yl group and a 7-methoxyquinolin-3-yl substituent. The pyrimidine moiety is a common pharmacophore in medicinal chemistry, often enhancing binding affinity through hydrogen bonding and π-stacking interactions . The quinoline group, a bicyclic aromatic system with a methoxy substituent, may contribute to improved lipophilicity and target engagement compared to simpler heterocycles.

Eigenschaften

Molekularformel

C22H25N5O2

Molekulargewicht

391.5 g/mol

IUPAC-Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(7-methoxyquinolin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C22H25N5O2/c1-14-9-15(2)25-22(24-14)27-8-4-5-17(13-27)21(28)26-18-10-16-6-7-19(29-3)11-20(16)23-12-18/h6-7,9-12,17H,4-5,8,13H2,1-3H3,(H,26,28)

InChI-Schlüssel

JOEAGEXQJPIIJP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CN=C4C=C(C=CC4=C3)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

    Synthesewege:

    Industrielle Produktion:

  • Analyse Chemischer Reaktionen

      Häufige Reagenzien und Bedingungen:

      Hauptprodukte:

  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

      Targets and Pathways:

  • Vergleich Mit ähnlichen Verbindungen

    Comparison with Structurally Similar Compounds

    Substituent Variations: Quinoline vs. Pyridine

    Compound Y044-3731 (1-(4,6-dimethylpyrimidin-2-yl)-N-(6-methoxypyridin-3-yl)piperidine-3-carboxamide) shares the same piperidine-carboxamide core and pyrimidine substituent but replaces the quinoline with a 6-methoxypyridine group. Key differences include:

    • Molecular Weight: The target compound (C₂₃H₂₆N₆O₂, 418.5 g/mol) is heavier than Y044-3731 (C₁₈H₂₃N₅O₂, 341.41 g/mol), reflecting the quinoline’s larger aromatic system .
    • Bioactivity Implications: Quinoline’s fused bicyclic structure may enhance interactions with hydrophobic protein pockets, whereas pyridine derivatives like Y044-3731 could exhibit better solubility due to reduced aromatic bulk .

    Core Modifications: Piperidine-Carboxamide vs. Pyrazolopyrimidine

    Compound 13a (7-amino-N-(4,6-dimethylpyrimidin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) replaces the piperidine core with a pyrazolopyrimidine scaffold. Structural differences include:

    • Synthesis Routes: Compound 13a is synthesized via condensation and cyclization, contrasting with the target compound’s likely multi-step coupling of pre-formed quinoline and pyrimidine intermediates .

    Functional Group Replacements: Benzimidazole vs. Quinoline

    Compound Y043-3686 (N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide) substitutes the quinoline with a benzimidazole group. Key comparisons:

    • Electronic Effects: The benzimidazole’s imidazole nitrogen may participate in hydrogen bonding, whereas the quinoline’s methoxy group offers electron-donating properties.
    • Biological Targets: Benzimidazoles are associated with kinase inhibition and anticancer activity, suggesting Y043-3686 may target enzymes like topoisomerases, whereas the quinoline derivative could prioritize antiviral targets .

    Pharmacological Potential: Piperidine-Carboxamide Scaffold

    ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide) demonstrates the versatility of the piperidine-carboxamide core. It exhibits strong binding to COVID-19 Mpro (-11.5 kcal/mol), outperforming the control drug peramivir (-9.8 kcal/mol). This highlights the scaffold’s adaptability for designing protease inhibitors, though substituent choice critically determines specificity .

    Data Table: Structural and Functional Comparison

    Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
    1-(4,6-Dimethylpyrimidin-2-yl)-N-(7-methoxyquinolin-3-yl)piperidine-3-carboxamide (Target) Piperidine-3-carboxamide 4,6-Dimethylpyrimidin-2-yl, 7-MeO-quinoline C₂₃H₂₆N₆O₂ 418.5 N/A (Structural analog data inferred) -
    Y044-3731 Piperidine-3-carboxamide 4,6-Dimethylpyrimidin-2-yl, 6-MeO-pyridine C₁₈H₂₃N₅O₂ 341.41 Improved solubility vs. quinoline
    Y043-3686 Piperidine-3-carboxamide 4,6-Dimethylpyrimidin-2-yl, benzimidazole C₂₅H₃₂N₈O 460.6 Potential kinase inhibition
    13a Pyrazolopyrimidine 4,6-Dimethylpyrimidin-2-yl C₁₅H₁₆N₈O 324.34 Planar structure for π-stacking
    ZINC08765174 Piperidine-3-carboxamide Indole-propanoyl, phenylbutan-2-yl C₂₅H₃₀N₄O₂ 430.54 COVID-19 Mpro inhibition (-11.5 kcal/mol)

    Research Findings and Implications

    • Substituent Impact : The 4,6-dimethylpyrimidin-2-yl group consistently enhances binding across analogs, likely via hydrophobic and hydrogen-bonding interactions .
    • Quinoline vs. Pyridine: Quinoline derivatives may prioritize targets requiring extended aromatic interactions (e.g., viral proteases), while pyridine analogs favor solubility-driven applications .
    • Synthetic Flexibility : The piperidine-carboxamide core supports diverse functionalization, enabling tailored pharmacokinetic and target-specific properties .

    Biologische Aktivität

    1-(4,6-Dimethylpyrimidin-2-yl)-N-(7-methoxyquinolin-3-yl)piperidine-3-carboxamide, also known by its CAS number 1401596-67-5, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

    Chemical Structure and Properties

    The chemical structure of the compound features a piperidine backbone substituted with a pyrimidine and a quinoline moiety. Its molecular formula is C19H21N5O2C_{19}H_{21}N_{5}O_{2}, and it has a molecular weight of approximately 351.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

    PropertyValue
    Molecular FormulaC19H21N5O2
    Molecular Weight351.4 g/mol
    CAS Number1401596-67-5

    Antimicrobial Activity

    Recent studies have highlighted the antimicrobial properties of compounds related to this structure. For instance, derivatives featuring the 7-methoxyquinoline have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported as low as 7.812 µg/mL against E. coli and 31.125 µg/mL against Candida albicans .

    Enzyme Inhibition

    The compound has also been investigated for its enzyme inhibitory activities. Preliminary studies suggest that it may inhibit enzymes involved in cancer progression and viral replication pathways. The specific mechanisms remain under investigation but are thought to involve competitive inhibition at active sites due to the structural similarities with natural substrates .

    Case Studies

    • Antimicrobial Evaluation : A series of compounds derived from 7-methoxyquinoline were synthesized and tested for antimicrobial efficacy. Among these, certain derivatives exhibited superior activity against pathogenic microbes, suggesting a promising avenue for therapeutic development .
    • Enzyme Interaction Studies : Research focused on the binding affinity of similar compounds to various enzymes has shown promising results, indicating potential applications in drug design targeting specific diseases such as cancer and viral infections .

    The biological activity of 1-(4,6-dimethylpyrimidin-2-yl)-N-(7-methoxyquinolin-3-yl)piperidine-3-carboxamide is hypothesized to involve:

    • Binding Interactions : The quinoline moiety may interact with DNA or RNA polymerases, while the pyrimidine component may affect metabolic pathways.
    • Synergistic Effects : The combination of both structural components may enhance overall efficacy compared to compounds lacking one of these moieties .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.